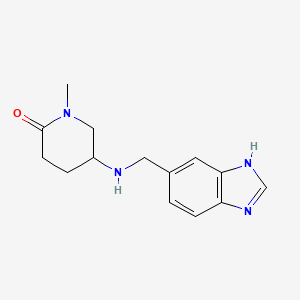![molecular formula C10H17NO B7440263 1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one](/img/structure/B7440263.png)
1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one, commonly known as quinuclidinone, is a bicyclic organic compound that has been used in various scientific research applications. Quinuclidinone is a versatile compound that has been used as a building block in the synthesis of many bioactive compounds.
作用機序
The mechanism of action of quinuclidinone is not fully understood. However, it is known to act as a cholinergic agent, which means that it affects the activity of the neurotransmitter acetylcholine. Quinuclidinone has been shown to bind to the acetylcholine receptor and inhibit its activity. This mechanism of action makes quinuclidinone a potential therapeutic agent for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Quinuclidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which can improve cognitive function. Quinuclidinone has also been shown to have antinociceptive effects, which means that it can reduce pain. Additionally, quinuclidinone has been shown to have anticonvulsant effects, which means that it can reduce the severity and frequency of seizures.
実験室実験の利点と制限
Quinuclidinone has several advantages for lab experiments. It is a versatile compound that can be used as a building block in the synthesis of many bioactive compounds. Quinuclidinone is also relatively easy to synthesize and is commercially available. However, there are some limitations to using quinuclidinone in lab experiments. It is a highly reactive compound that can be difficult to handle. Additionally, quinuclidinone can be expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the use of quinuclidinone in scientific research. One potential direction is the development of novel therapeutic agents for the treatment of neurological disorders. Quinuclidinone has been shown to have potential as a therapeutic agent for Alzheimer's disease, and further research could lead to the development of new drugs. Another potential direction is the development of new synthetic methods for quinuclidinone and its derivatives. New synthetic methods could improve the yield and purity of quinuclidinone and could lead to the discovery of new bioactive compounds. Finally, quinuclidinone could be used as a chiral auxiliary in the synthesis of new drugs, which could improve their efficacy and reduce their side effects.
Conclusion:
In conclusion, quinuclidinone is a versatile compound that has been used in various scientific research applications. It is a potential therapeutic agent for the treatment of neurological disorders and has been used as a building block in the synthesis of many bioactive compounds. Quinuclidinone has several advantages for lab experiments, but there are also some limitations to its use. Future research on quinuclidinone could lead to the development of new drugs and synthetic methods.
合成法
Quinuclidinone can be synthesized through a variety of methods, including the reaction of 2-cyclohexenone with N-methylpiperidine in the presence of a strong acid catalyst. Another method involves the reaction of cyclohexanone with N-methylpiperidine in the presence of a strong base catalyst. The yield of quinuclidinone can be improved by using a chiral catalyst.
科学的研究の応用
Quinuclidinone has been used in various scientific research applications, including the synthesis of bioactive compounds, drug discovery, and as a chiral auxiliary. Quinuclidinone has been used as a building block in the synthesis of many alkaloids, including galanthamine, a compound that has been used to treat Alzheimer's disease. Quinuclidinone has also been used as a starting material for the synthesis of chiral amines, which are important building blocks for pharmaceuticals.
特性
IUPAC Name |
1-(3-azabicyclo[3.2.1]octan-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-10(12)11-6-8-3-4-9(5-8)7-11/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDZDQMWFUFQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC2CCC(C2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(cyclohexen-1-yl)-N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]acetamide](/img/structure/B7440180.png)


![N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7440234.png)
![3-(Cyclopropylmethyl)-1-[(3-phenyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)sulfonyl]imidazolidin-4-one](/img/structure/B7440243.png)
![N-(2,4-difluoro-5-hydroxyphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7440249.png)

![3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile](/img/structure/B7440259.png)
![[(3S,4S)-3-cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanone](/img/structure/B7440267.png)
![4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7440271.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)
![N-[(2,3-dihydroxyphenyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7440281.png)

